3-bromo-6H,7H-thieno[2,3-c]pyridin-7-one
Overview
Description
3-bromo-6H,7H-thieno[2,3-c]pyridin-7-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of thienopyridine and features a bromine atom at the third position and a hydroxyl group at the seventh position on the thieno[2,3-c]pyridine ring.
Mechanism of Action
Target of Action
The primary target of 3-Bromothieno[2,3-c]pyridin-7-ol is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a crucial role in regulating the activity of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.
Mode of Action
It is believed to interact with its target, grk2, leading to changes in the kinase’s activity . This interaction could potentially alter the phosphorylation state of GPCRs, thereby modulating their signaling activity.
Biochemical Pathways
The interaction of 3-Bromothieno[2,3-c]pyridin-7-ol with GRK2 likely affects the GPCR signaling pathway . Changes in GPCR signaling can have downstream effects on various cellular processes, including cell growth, differentiation, and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6H,7H-thieno[2,3-c]pyridin-7-one typically involves the bromination of thieno[2,3-c]pyridin-7-ol. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-bromo-6H,7H-thieno[2,3-c]pyridin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Formation of various substituted thieno[2,3-c]pyridin-7-ol derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with different functional groups.
Scientific Research Applications
3-bromo-6H,7H-thieno[2,3-c]pyridin-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
3-bromo-6H,7H-thieno[2,3-c]pyridin-7-one can be compared with other similar compounds, such as:
3-Bromo-4-hydroxythieno[3,2-c]pyridine: Similar structure but with the hydroxyl group at the fourth position.
Thieno[3,2-b]pyridin-7-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Thieno[2,3-c]pyridine derivatives: Various derivatives with different substituents that exhibit unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-bromo-6H-thieno[2,3-c]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-11-6-4(5)1-2-9-7(6)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZOFZIENHDDDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360967-00-5 | |
Record name | 3-bromo-6H,7H-thieno[2,3-c]pyridin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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